molecular formula C22H28N4O9 B11395850 3-[7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]propyl 3,4,5-trimethoxybenzoate

3-[7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]propyl 3,4,5-trimethoxybenzoate

Cat. No.: B11395850
M. Wt: 492.5 g/mol
InChI Key: ONTQMSWAESLKGY-UHFFFAOYSA-N
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Description

3-[7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]propyl 3,4,5-trimethoxybenzoate is a complex organic compound that combines a purine derivative with a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]propyl 3,4,5-trimethoxybenzoate typically involves multiple steps. The process begins with the preparation of the purine derivative and the benzoate ester separately. The purine derivative can be synthesized through a series of reactions involving the condensation of appropriate starting materials under controlled conditions. The benzoate ester is prepared by esterification of 3,4,5-trimethoxybenzoic acid with an alcohol, such as 2,3-dihydroxypropyl alcohol, in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]propyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups in the purine derivative can be reduced to form alcohols.

    Substitution: The methoxy groups on the benzoate ester can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

3-[7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]propyl 3,4,5-trimethoxybenzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]propyl 3,4,5-trimethoxybenzoate exerts its effects involves its interaction with specific molecular targets. The purine derivative can bind to enzymes or receptors, modulating their activity. The benzoate ester moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4,5-trimethoxybenzoate: A simpler ester derivative with similar chemical properties.

    7-(2,3-Dihydroxypropyl)theophylline: A purine derivative with a similar structure but different functional groups.

Uniqueness

3-[7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]propyl 3,4,5-trimethoxybenzoate is unique due to its combination of a purine derivative and a benzoate ester, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H28N4O9

Molecular Weight

492.5 g/mol

IUPAC Name

3-[7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxopurin-1-yl]propyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C22H28N4O9/c1-24-19-17(25(12-23-19)10-14(28)11-27)20(29)26(22(24)31)6-5-7-35-21(30)13-8-15(32-2)18(34-4)16(9-13)33-3/h8-9,12,14,27-28H,5-7,10-11H2,1-4H3

InChI Key

ONTQMSWAESLKGY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N(C=N2)CC(CO)O

Origin of Product

United States

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